![molecular formula C15H15NO4 B1200911 1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 3839-74-5](/img/structure/B1200911.png)
1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydro-1-(3-methoxyphenethyl)-6-oxonicotinic acid is an aromatic carboxylic acid and a member of pyridines.
Scientific Research Applications
X-ray Powder Diffraction Data
The compound has been utilized in X-ray powder diffraction studies, providing key data for the synthesis of anticoagulants like apixaban. Detailed diffraction data has been reported, showing no detectable impurities (Wang et al., 2017).
Synthesis and Characterization in Antimicrobial Compounds
This compound is a precursor in the synthesis of novel antimicrobial agents, such as polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. The synthesized compounds demonstrate significant antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity Evaluation in Triazole Derivatives
It is also involved in the synthesis of 1,2,4-triazol-3-one derivatives, which have shown promising antimicrobial properties. These compounds, including the Mannich bases, exhibit good activity against various microorganisms (Fandaklı et al., 2012).
Role in Synthesizing Pyridone-Carboxylic Acids
The compound plays a role in the synthesis of pyridone-carboxylic acids, which are potent antibacterial agents. The synthesized acids have shown enhanced antibacterial activity, especially against Pseudomonas aeruginosa (Hirose et al., 1982).
Contributions to Cardiotonic Activity Research
It is also used in the synthesis of esters that exhibit cardiotonic activity. Certain synthesized esters were found to be more potent than milrinone as positive inotropic agents (Mosti et al., 1993).
Application in Neurotoxicity Studies
The compound has been studied for its neurotoxic potential. Derivatives of this compound have been analyzed for their effects on striatal dopamine in mice, contributing to the understanding of neurotoxicity and potential Parkinsonism-causing agents (Zimmerman et al., 1986).
properties
CAS RN |
3839-74-5 |
|---|---|
Product Name |
1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-20-13-4-2-3-11(9-13)7-8-16-10-12(15(18)19)5-6-14(16)17/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
InChI Key |
DUZPHOXXWYWLFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=CC2=O)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=CC2=O)C(=O)O |
Other CAS RN |
3839-74-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




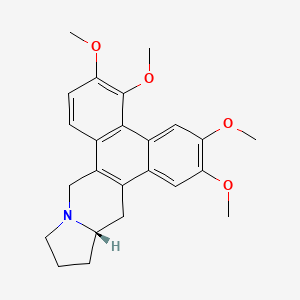
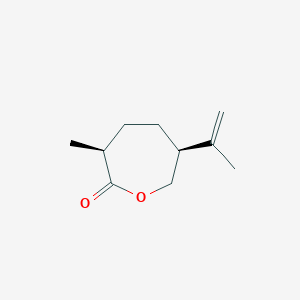
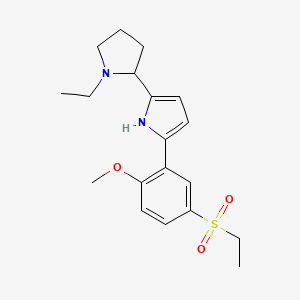

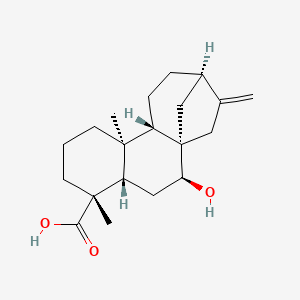
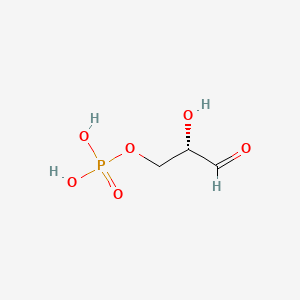
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid butyl ester](/img/structure/B1200843.png)
![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
![3-[(Diisopropylphosphoryl)methyl]benzonitrile](/img/structure/B1200845.png)



